N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound is characterized by the presence of a benzo[d]thiazole ring, a piperidine ring, and a fluorobenzoyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The initial step involves the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidone with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
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Synthesis of Benzo[d]thiazole Intermediate: : The benzo[d]thiazole intermediate is synthesized by reacting 2-aminothiophenol with a suitable carboxylic acid derivative, such as benzoic acid, under acidic conditions. This reaction is typically performed in a solvent like ethanol at elevated temperatures.
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Coupling Reaction: : The final step involves the coupling of the piperidine intermediate with the benzo[d]thiazole intermediate. This is achieved through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the carbonyl carbon of the benzo[d]thiazole intermediate. The reaction is facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can target the carbonyl group in the fluorobenzoyl moiety, converting it to an alcohol. Sodium borohydride is a typical reducing agent used for this purpose.
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Substitution: : The benzo[d]thiazole ring can participate in electrophilic substitution reactions, such as nitration and halogenation. Reagents like nitric acid and bromine are commonly used under controlled conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, bromine, sulfuric acid
Major Products
Oxidation: N-oxide derivatives
Reduction: Alcohol derivatives
Substitution: Nitro and halogenated derivatives
Scientific Research Applications
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide has been explored for various scientific research applications:
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Chemistry: : It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
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Biology: : The compound has shown potential as a probe in biological studies, particularly in the investigation of enzyme interactions and receptor binding.
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Medicine: : Preliminary studies suggest that it may possess pharmacological activities, such as anti-inflammatory and anticancer properties, making it a candidate for drug development.
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Industry: : It is used in the synthesis of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. The fluorobenzoyl group enhances its binding affinity to certain enzymes and receptors, while the benzo[d]thiazole ring contributes to its overall stability and bioactivity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(2-chlorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
- N-((1-(2-bromobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
- N-((1-(2-methylbenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
Uniqueness
Compared to its analogs, N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide exhibits unique properties due to the presence of the fluorine atom. Fluorine enhances the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles and bioactivity.
Properties
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c22-16-6-2-1-5-15(16)21(27)25-11-9-14(10-12-25)13-23-19(26)20-24-17-7-3-4-8-18(17)28-20/h1-8,14H,9-13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKKKEBJCCZIFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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